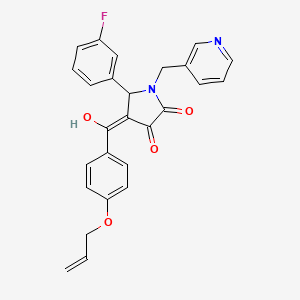

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

CAS No.: 618074-08-1

Cat. No.: VC16123697

Molecular Formula: C26H21FN2O4

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618074-08-1 |

|---|---|

| Molecular Formula | C26H21FN2O4 |

| Molecular Weight | 444.5 g/mol |

| IUPAC Name | (4E)-5-(3-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C26H21FN2O4/c1-2-13-33-21-10-8-18(9-11-21)24(30)22-23(19-6-3-7-20(27)14-19)29(26(32)25(22)31)16-17-5-4-12-28-15-17/h2-12,14-15,23,30H,1,13,16H2/b24-22+ |

| Standard InChI Key | XSINKNRDAHGEID-ZNTNEXAZSA-N |

| Isomeric SMILES | C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)F)/O |

| Canonical SMILES | C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)F)O |

Introduction

4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound belonging to the pyrrole derivatives. It features a five-membered aromatic ring containing nitrogen and various functional groups such as an allyloxy group, a fluorophenyl group, and a hydroxyl group. These structural elements contribute to its potential biological activity and chemical reactivity, making it a candidate for pharmaceutical applications, particularly in developing drugs that target specific biological pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps, starting from simpler precursors. A common method includes the reaction of substituted benzoyl chlorides with allyl alcohol under basic conditions to form the allyloxy-substituted benzoyl compound. Subsequent reactions involve cyclization processes to form the pyrrole ring, followed by functionalization to introduce the fluorophenyl and pyridinylmethyl groups. Various reagents such as bases (e.g., sodium hydride), solvents (e.g., acetonitrile), and catalysts (e.g., palladium-based catalysts) are used depending on the specific reaction conditions.

Synthesis Steps

-

Formation of Allyloxy-Substituted Benzoyl Compound: React benzoyl chloride with allyl alcohol in the presence of a base.

-

Cyclization to Form Pyrrole Ring: Use appropriate conditions to form the pyrrole structure.

-

Functionalization: Introduce fluorophenyl and pyridinylmethyl groups through subsequent reactions.

Biological Mechanism and Potential Applications

The biological mechanism of action for this compound is linked to its ability to interact with specific biological targets, such as enzymes or receptors. The hydroxyl group may enhance hydrogen bonding interactions with target proteins, while the pyridine moiety could facilitate coordination with metal ions in enzymatic active sites. Studies on similar compounds suggest potential therapeutic applications in treating diseases involving enzyme dysregulation or receptor signaling pathways, such as cancer and inflammation.

Potential Applications Table

| Application Area | Potential Use |

|---|---|

| Cancer Treatment | Modulation of biological pathways |

| Inflammation Treatment | Interaction with specific biological targets |

| Other Pathological Conditions | Enzyme dysregulation or receptor signaling modulation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume